Alpk1-IN-2

ALPK1 inhibition Kinase assay Potency benchmarking

Alpk1-IN-2 (also designated compound T001) is a small-molecule inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine protein kinase that activates innate immune responses through TIFA-dependent proinflammatory NF-κB signaling. Its chemical structure (C20H18F2N4O2S; MW 416.44) is described in patent WO2022063153A1 as part of a series of benzothiazole and quinoline derivatives.

Molecular Formula C20H18F2N4O2S
Molecular Weight 416.4 g/mol
Cat. No. B10854866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpk1-IN-2
Molecular FormulaC20H18F2N4O2S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F
InChIInChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27)
InChIKeySHSJEVPKHXWBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpk1-IN-2 (T001) Procurement Guide: A Benchmark Biochemical ALPK1 Inhibitor Tool Compound


Alpk1-IN-2 (also designated compound T001) is a small-molecule inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine protein kinase that activates innate immune responses through TIFA-dependent proinflammatory NF-κB signaling [1]. Its chemical structure (C20H18F2N4O2S; MW 416.44) is described in patent WO2022063153A1 as part of a series of benzothiazole and quinoline derivatives. The compound serves as a key biochemical tool for probing ALPK1 function, with an established IC50 of 95 nM against the recombinant kinase [1]. For research use only, its primary value proposition for procurement is as a well-characterized reference inhibitor within the ALPK1 inhibitor chemotype landscape.

Why Alpk1-IN-2 Cannot Be Interchanged with Other In-Class ALPK1 Inhibitors


Procurement decisions for ALPK1 inhibitors must be compound-specific due to a massive divergence in biochemical potency and selectivity profiles within this class. For instance, the clinical-stage inhibitor DF-003 achieves ALPK1 inhibition at an IC50 of 1.5 nM, representing a >60-fold difference compared to Alpk1-IN-2, and has demonstrated ≥860-fold selectivity over non-ALPK1 kinases [1]. This confirms that even small structural modifications within the ALPK1 inhibitor series lead to radically different target engagement footprints. Therefore, substituting Alpk1-IN-2 with another 'ALPK1 inhibitor' without rigorous verification of the assay context will result in non-comparable and potentially invalid experimental data.

Alpk1-IN-2 Quantitative Evidence Guide: Comparator-Based Potency & Selectivity Data


Alpk1-IN-2 vs. DF-003: Biochemical ALPK1 Inhibitory Potency Comparison

Alpk1-IN-2 inhibits recombinant human ALPK1 with an IC50 of 95 nM in a biochemical assay [1]. In contrast, DF-003, a structurally novel ALPK1 inhibitor, exhibits an IC50 of 1.5 nM in a similar biochemical assay [2]. This represents a 63-fold difference in potency, highlighting that Alpk1-IN-2 is a substantially weaker ALPK1 binder suitable for studies where moderate target engagement is desired.

ALPK1 inhibition Kinase assay Potency benchmarking

Alpk1-IN-2 Functional Selectivity: ALPK1 vs. NF-κB Pathway Inhibition

Alpk1-IN-2 inhibits the downstream NF-κB pathway with an IC50 of 1.31 μM in a cell-based assay [1]. Comparing this to its ALPK1 biochemical IC50 of 95 nM yields a ~14-fold functional selectivity window for ALPK1 inhibition over NF-κB transcriptional activity. This direct internal comparison from the patent provides a quantifiable, though narrow, selectivity ratio.

NF-κB signaling Selectivity window Cellular pathway inhibition

Alpk1-IN-2 vs. DF-003: Broad Kinase Selectivity Profiling Gap

DF-003 has been profiled against a panel of 394 human kinases, demonstrating ≥860-fold selectivity over the most potently inhibited off-target kinase [1]. For Alpk1-IN-2, no comparable broad kinome profiling data is publicly disclosed in the patent or any other primary source [2]. This constitutes a critical evidence gap; the risk of unrecognized off-target activity is significantly higher for Alpk1-IN-2 compared to the more thoroughly characterized DF-003.

Kinase profiling Off-target activity Selectivity score

Alpk1-IN-2 vs. ALPK1-IN-3 (T007): Divergent In Vivo Pharmacodynamic Validation Status

ALPK1-IN-3 (compound T007 from the same patent family) has been demonstrated to inhibit kidney proinflammatory gene expression and improve survival in a sepsis-induced acute kidney injury (AKI) animal model [1]. In contrast, Alpk1-IN-2 (T001) has no publicly reported in vivo efficacy or pharmacodynamic data. This represents a clear functional differentiation within the same chemical series: T007 is validated for in vivo proof-of-concept studies, while T001 remains a biochemical and cellular tool only [2].

In vivo pharmacology Sepsis model Acute kidney injury

Optimal Use Cases for Alpk1-IN-2 Based on Verified Evidence


Use as a Moderate-Potency Reference Inhibitor in ALPK1 Biochemical Assays

Alpk1-IN-2 is ideally suited as a reference compound for ALPK1 enzymatic assays where a moderate affinity (IC50 = 95 nM) inhibitor is required for assay validation. It can serve as a positive control to benchmark assay performance against the gold-standard high-potency inhibitor DF-003 (IC50 = 1.5 nM) [1].

Delineation of ALPK1-Mediated vs. Broader NF-κB Pathway Effects in Cellular Models

The defined 14-fold selectivity window (ALPK1 IC50: 95 nM; NF-κB IC50: 1.31 μM) [1] allows researchers to use Alpk1-IN-2 at concentrations around 200-500 nM to selectively inhibit ALPK1 signaling, while using higher concentrations (>1 μM) to dissect ALPK1-independent contributions to NF-κB activation in comparative pathway studies.

Chemical Probe for SAR Studies Within the Benzothiazole ALPK1 Inhibitor Series

As a structurally characterized (C20H18F2N4O2S) [1] member of the patent-defined benzothiazole series, Alpk1-IN-2 (T001) is the appropriate starting point for structure-activity relationship (SAR) studies aiming to improve potency toward the level of DF-003 or to generate matched molecular pairs with divergent selectivity profiles.

A 'No-Go' Scenario: In Vivo Proof-of-Concept Studies

Due to a complete absence of published in vivo pharmacokinetic, pharmacodynamic, or efficacy data [1], Alpk1-IN-2 is not recommended for animal studies. Researchers requiring an in vivo-validated tool compound from the same chemical series should procure ALPK1-IN-3 (T007), which has demonstrated target engagement and efficacy in a sepsis-induced AKI model [2].

Quote Request

Request a Quote for Alpk1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.